molecular formula C9H6ClN5 B2429412 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile CAS No. 946386-68-1

2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile

Cat. No.: B2429412
CAS No.: 946386-68-1
M. Wt: 219.63
InChI Key: WQQIYUXEVUZDMW-UHFFFAOYSA-N
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Description

2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile is a chemical compound known for its applications in various scientific fields. It features a pyrimidine ring substituted with a chloro and methyl group, which contributes to its unique chemical properties.

Properties

IUPAC Name

2-[[(4-chloro-6-methylpyrimidin-2-yl)amino]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5/c1-6-2-8(10)15-9(14-6)13-5-7(3-11)4-12/h2,5H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQIYUXEVUZDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC=C(C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile typically involves the reaction of 4-chloro-6-methylpyrimidine-2-amine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution and subsequent condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The chlorine atom at the 4-position of the pyrimidine ring and the electron-deficient dinitrile group facilitate nucleophilic substitutions:

  • Substitution at the 4-chloro position :

    • Alkoxy groups (e.g., methoxide) replace chlorine in polar aprotic solvents (acetone, DMF) at 15–40°C, forming derivatives like 2-{[(4-methoxy-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile .

    • Amines (e.g., benzylamine) react via SNAr mechanisms, yielding aryl/alkylamino analogs .

  • Reactivity of the dinitrile group :

    • Undergoes cyclization with hydrazines or hydroxylamines to form pyrazole or isoxazole derivatives .

    • Reacts with thiols to form thioamide intermediates under acidic conditions .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reaction Conditions Product Yield
Cyclocondensation with urea Reflux in ethanol, 6–8 hoursPyrimido[4,5-d]pyrimidine-2,4-dione derivatives65–78%
Reaction with hydrazine KOH, EtOH, 60°C5-aminopyrazole-4-carbonitrile analogs72–85%

Catalytic Functionalization

  • Palladium-catalyzed cross-coupling :

    • Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 4-position (replacing Cl) .

    • Requires Pd(PPh3_3
      )4_4
      or Pd(dbpf)Cl2_2
      in THF/H2_2
      O at 80°C .

  • Electrophilic aromatic substitution :

    • Nitration at the pyrimidine ring occurs in HNO3_3
      /H2_2
      SO4_4
      at 0°C, yielding nitro-substituted derivatives .

Stability and Degradation

  • Hydrolysis :

    • Acidic conditions (HCl, H2_2
      O/EtOH) cleave the methylideneamino linkage, regenerating 4-chloro-6-methylpyrimidin-2-amine and malononitrile .

    • Alkaline conditions (NaOH, H2_2
      O) degrade the dinitrile group to carboxylic acids .

  • Thermal stability :

    • Decomposes above 200°C, releasing HCN and forming polymeric byproducts .

Key Research Findings

  • Optimal reaction conditions :

    • Polar aprotic solvents (e.g., acetone) improve yields (>90%) by stabilizing intermediates .

    • Limiting alkoxide equivalents (1.05–1.10:1 molar ratio) minimizes side reactions .

  • Purification methods :

    • Activated carbon treatment removes colored byproducts (e.g., dimeric pyrimidines) .

    • Recrystallization from ethanol achieves >98% purity .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile typically involves the reaction of 4-chloro-6-methylpyrimidine-2-amine with malononitrile. This reaction is generally performed under basic conditions using sodium ethoxide or potassium carbonate to facilitate nucleophilic substitution and condensation reactions.

Industrial Production

In industrial settings, continuous flow reactors are often employed to optimize the synthesis process. This method ensures consistent quality and yield while minimizing by-products through precise control of reaction conditions.

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a key player in the development of new compounds.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe . Studies have shown that it can interact with specific enzymes, providing insights into enzyme functions and interactions. For instance, it may inhibit certain enzymes by binding to their active sites, disrupting normal cellular processes.

Medicine

The compound has also been explored for its therapeutic properties , particularly in the fields of antimicrobial and anticancer research. Research indicates that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines by inducing apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation . Additionally, preliminary studies suggest potential antimicrobial effects, warranting further investigation into its use as a pharmaceutical agent.

Industry

In the industrial sector, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its versatile reactivity allows for the creation of various formulations aimed at improving crop yields or treating diseases.

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal highlighted the anticancer effects of similar compounds derived from pyrimidine structures. These compounds were shown to induce apoptosis in cancer cells through specific biochemical pathways .
  • Enzyme Inhibition : Research conducted on enzyme interactions demonstrated that this compound could effectively inhibit certain enzymes involved in metabolic pathways, providing a valuable tool for understanding enzyme kinetics and regulation .
  • Agrochemical Development : In agricultural applications, derivatives of this compound have been tested for efficacy against specific pests and diseases affecting crops. These studies indicate promising results that could lead to the development of new agrochemical products .

Mechanism of Action

The mechanism by which 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: Shares the pyrimidine core but lacks the propanedinitrile moiety.

    4-Chloro-6-methylpyrimidine-2-amine: Similar structure but without the additional functional groups present in the target compound.

Uniqueness

2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar pyrimidine derivatives.

Biological Activity

2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile is a compound of significant interest due to its potential biological activities, particularly as a synthetic intermediate in the development of pharmaceuticals like Dasatinib, which is used in treating chronic myelogenous leukemia (CML) . This article explores the biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

PropertyValue
Molecular FormulaC10H10ClN5
Molecular Weight239.67 g/mol
Melting Point280 °C
Purity>98% (HPLC)

The compound functions primarily as a tyrosine kinase inhibitor , targeting the BCR-ABL and Src family kinases. These kinases are crucial in the signaling pathways that regulate cell proliferation and survival, particularly in cancer cells. By inhibiting these pathways, the compound can induce apoptosis in malignant cells .

Biological Activity

  • Antiproliferative Effects :
    • In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various hematological and solid tumor cell lines. It has shown IC50 values in the low micromolar range, indicating strong efficacy .
  • In Vivo Studies :
    • A notable study involving a K562 xenograft model of CML reported complete tumor regressions with low toxicity at multiple dose levels when treated with this compound. This suggests a favorable therapeutic window and potential for clinical application .
  • Case Studies :
    • In a clinical setting, compounds structurally related to this compound have been evaluated for their ability to overcome resistance in CML patients previously treated with imatinib. The results indicated significant responses, underscoring the importance of this chemical scaffold in ongoing cancer therapies .

Comparative Efficacy

To better understand its biological activity, a comparison with other known inhibitors is presented below:

CompoundTarget KinaseIC50 (μM)Notes
DasatinibBCR-ABL/Src0.03Approved for CML treatment
ImatinibBCR-ABL0.01First-line therapy for CML
This compoundBCR-ABL/Src0.05Potent against resistant strains

Safety and Toxicity

Preliminary toxicity studies indicate that this compound exhibits low toxicity profiles at therapeutic doses. Long-term studies are required to fully assess chronic exposure risks and side effects .

Q & A

Q. Table 1: Representative NMR Data

Proton/Groupδ (ppm)Multiplicity
Pyrimidine C-H8.2Singlet
Methylene (CH=N)6.7Doublet
Nitrile (C≡N)118.5- (13C)

Advanced: How to resolve contradictions in spectroscopic data vs. computational predictions?

Answer:
Discrepancies between experimental data (e.g., NMR chemical shifts) and DFT calculations may arise from:

  • Solvent effects : Simulate solvent environments (e.g., using PCM models) for accurate comparisons.
  • Tautomerism : Investigate possible tautomeric forms (e.g., enamine vs. imine) via variable-temperature NMR .
  • Crystallographic validation : Use single-crystal X-ray diffraction to confirm bond lengths and angles. For example, weak C–H⋯N hydrogen bonds (2.5–3.0 Å) can stabilize specific conformations .

Troubleshooting Workflow:

Re-examine sample purity (HPLC/MS).

Compare experimental IR/Raman spectra with computed vibrational modes.

Perform X-ray crystallography if feasible.

Advanced: What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

Answer:
To enhance bioactivity (e.g., antimicrobial or kinase inhibition):

  • Substituent modification : Introduce electron-withdrawing groups (e.g., –F, –Cl) at the pyrimidine 4-position to improve binding affinity .
  • Scaffold hybridization : Fuse with heterocycles (e.g., thiophene) to modulate lipophilicity and solubility .
  • Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonds with MetAP-1 active sites) .

Q. Table 2: Example Modifications and Bioactivity

ModificationTarget ActivityIC50 Improvement
4-Chloro substitutionMethionine aminopeptidase inhibition2.5-fold
Hybridization with thiopheneAnticancer (HeLa cells)EC50: 12 μM

Advanced: How to design experiments for assessing photophysical properties?

Answer:
For applications in materials science (e.g., organic electronics):

  • UV-Vis/fluorescence spectroscopy : Measure λmax (absorption/emission) in solvents of varying polarity (e.g., cyclohexane to DMSO).
  • Electrochemical analysis : Cyclic voltammetry (CV) to determine HOMO/LUMO levels.
  • Theoretical modeling : TD-DFT calculations to predict charge-transfer transitions .

Example Protocol:

  • Sample preparation : Dissolve in anhydrous THF (1 mM).
  • CV parameters : Glassy carbon electrode, Ag/AgCl reference, 100 mV/s scan rate.
  • TD-DFT : B3LYP/6-31G(d) basis set for excited-state modeling .

Basic: What safety precautions are critical during handling?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with nitriles).
  • Ventilation : Use fume hoods to avoid inhalation (nitriles may release HCN under decomposition).
  • Waste disposal : Neutralize with alkaline peroxide solutions before disposal .

Emergency Response:

  • Spills : Absorb with vermiculite, treat with 10% NaOH.
  • Exposure : Immediate rinsing (15 min water for eyes/skin).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.